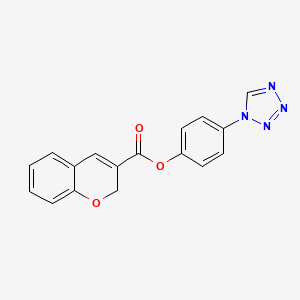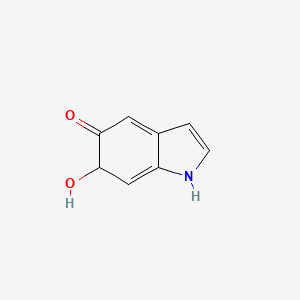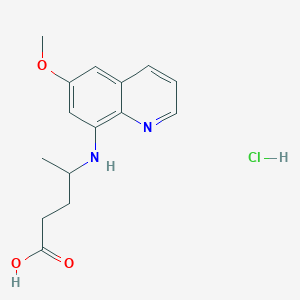
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride is an organic compound belonging to the class of gamma amino acids and derivatives It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and an amino group at the 8th position, which is further connected to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The methoxy group is introduced at the 6th position using appropriate reagents and conditions.
Amination: The amino group is introduced at the 8th position of the quinoline ring through nucleophilic substitution reactions.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is attached to the amino group through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline ring’s ability to fluoresce.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4-((6-Methoxyquinolin-8-yl)amino)butanoic acid: Similar structure but with a shorter carbon chain.
4-((6-Methoxyquinolin-8-yl)amino)hexanoic acid: Similar structure but with a longer carbon chain.
4-((6-Methoxyquinolin-8-yl)amino)propanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid hydrochloride is unique due to its specific chain length, which may confer distinct biological and chemical properties compared to its analogs
Propiedades
Fórmula molecular |
C15H19ClN2O3 |
|---|---|
Peso molecular |
310.77 g/mol |
Nombre IUPAC |
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13;/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19);1H |
Clave InChI |
OPCMKNPVFGVWLT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
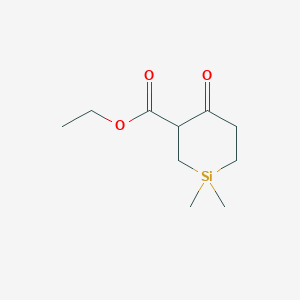

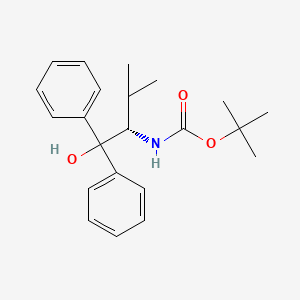
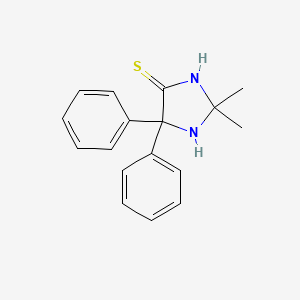
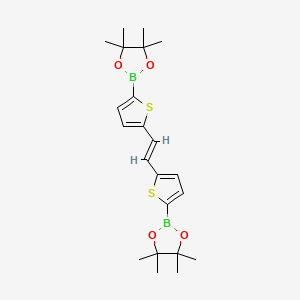

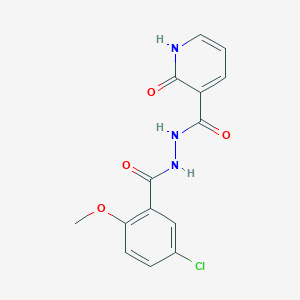
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
